molecular formula C7H12F2OS B6214410 [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol CAS No. 2728726-67-6

[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol

Cat. No.: B6214410
CAS No.: 2728726-67-6
M. Wt: 182.2
InChI Key:
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Description

[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol is a chemical compound with the molecular formula C7H12F2OS. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutyl intermediates using difluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group and cyclobutyl ring contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated cyclobutyl derivatives and methoxy-substituted cyclobutyl compounds. Examples include:

Uniqueness

[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydride", "2,3-difluoropropene", "Cyclobutene", "Methanesulfonyl chloride", "Triethylamine", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Methanol is deprotonated with sodium hydride to form sodium methoxide.", "Step 2: 2,3-difluoropropene is reacted with cyclobutene in the presence of palladium on carbon and hydrogen gas to form [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol.", "Step 3: Methanesulfonyl chloride is reacted with triethylamine to form triethylammonium methanesulfonate.", "Step 4: [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol is reacted with triethylammonium methanesulfonate to form [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanesulfonate.", "Step 5: [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanesulfonate is reacted with sodium hydride to form the desired product, '[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol'." ] }

CAS No.

2728726-67-6

Molecular Formula

C7H12F2OS

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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